molecular formula C10H10N2O3 B11759246 Methyl 5-methoxy-1H-indazole-6-carboxylate

Methyl 5-methoxy-1H-indazole-6-carboxylate

Cat. No.: B11759246
M. Wt: 206.20 g/mol
InChI Key: LZHXOVPQLNXMON-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by a methoxy group at the 5-position and a carboxylate ester at the 6-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1H-indazole-6-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and carboxylate groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-methoxy-1H-indazole-6-carboxylate include other indazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-methoxy-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-3-6-5-11-12-8(6)4-7(9)10(13)15-2/h3-5H,1-2H3,(H,11,12)

InChI Key

LZHXOVPQLNXMON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN2)C(=O)OC

Origin of Product

United States

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